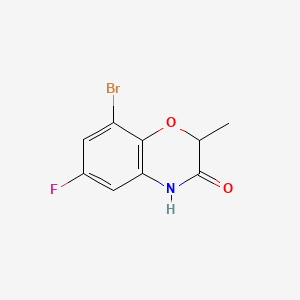

8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

Descripción

8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one (CAS: 1267046-92-3) is a synthetic benzoxazinone derivative characterized by halogen substituents (bromo at position 8, fluoro at position 6) and a methyl group at position 2 of the 1,4-benzoxazin-3-one scaffold. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .

Propiedades

IUPAC Name |

8-bromo-6-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(11)2-6(10)8(7)14-4/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWJZEBWSYTSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718437 | |

| Record name | 8-Bromo-6-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267046-92-3 | |

| Record name | 8-Bromo-6-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a benzoxazine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), fluorinating agents (e.g., Selectfluor), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoxazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is with a molecular weight of approximately 260.06 g/mol. The compound features a benzoxazine ring structure which is significant in medicinal chemistry for its diverse biological activities.

Physical Properties

The compound exhibits specific physical properties that influence its applications:

- Melting Point : Information on the melting point is crucial for understanding its stability and handling.

- Solubility : Solubility in various solvents determines its applicability in different formulations.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of bromine and fluorine atoms in the structure may enhance these biological activities by altering the electronic properties of the molecule.

Case Study : A study published in MDPI demonstrated that certain benzoxazinone derivatives displayed potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The inhibition rates were measured using minimum inhibitory concentration (MIC) assays, revealing effective concentrations as low as 16 µg/mL against pathogenic fungi .

Anticancer Potential

Benzoxazinone derivatives have been investigated for their anticancer properties. The compound's ability to interact with specific cellular pathways makes it a candidate for cancer treatment research.

Case Study : A publication in the Journal of Medicinal Chemistry highlighted the potential of benzoxazinone derivatives as selective inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The study found that some derivatives could inhibit RTK activity effectively, suggesting a pathway for therapeutic development .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazinones have also been explored. Compounds similar to 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one have shown promise in reducing inflammation markers in vitro.

Case Study : Research indicated that certain benzoxazinone analogs could significantly reduce levels of pro-inflammatory cytokines in cell culture models, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Due to their biological activity, benzoxazinones are being explored as natural herbicides and pesticides. Their ability to inhibit specific enzymes or pathways in plants can lead to effective weed control strategies.

Case Study : A recent study demonstrated that benzoxazinone derivatives could effectively suppress weed growth while being less harmful to crops, making them suitable candidates for eco-friendly agricultural practices .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially affecting their function. The benzoxazine ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Halogenated Benzoxazinones

Halogenation (e.g., bromo, chloro, fluoro) is a common modification to improve bioactivity and stability. Key analogs include:

- Safety data indicate handling precautions for inhalation and skin contact .

- 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one : A sulfonyl-containing derivative with enhanced lipophilicity (MW: 334.18 g/mol), though biological data are unreported .

Table 1: Structural and Physical Properties of Halogenated Benzoxazinones

Natural Benzoxazinoids

Natural benzoxazinoids lack halogenation but share the 1,4-benzoxazin-3-one core:

- DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) : Exhibits antibacterial activity against S. aureus and E. coli (MIC: 500–1,000 µg/mL) but is unstable in aqueous environments .

- DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one): Shows broad-spectrum antimicrobial activity (2 mg/disk against P. aeruginosa, B. subtilis) .

- HBOA (2-Hydroxy-1,4-benzoxazin-3-one) : Less active than DIBOA, with MIC >500 µg/mL against bacteria .

Table 2: Bioactivity of Natural vs. Synthetic Benzoxazinones

Antimicrobial Activity

Synthetic benzoxazinones with halogen and alkyl substituents often outperform natural analogs. For example:

- 2,6,7-Trisubstituted derivatives : Exhibit MIC values as low as 12.5 µg/mL against S. aureus and C. albicans, attributed to enhanced lipophilicity and target binding .

- 6-Cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones : Demonstrate anticancer activity (IC₅₀: ~10 µM against A549 lung cancer cells), suggesting the scaffold’s versatility .

Structure-Activity Relationships (SAR)

QSAR studies highlight that:

Actividad Biológica

8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one (CAS Number: 1267046-92-3) is a synthetic compound belonging to the benzoxazinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The molecular formula of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is , with a molecular weight of 260.06 g/mol. The compound features a bromine atom at the 8-position and a fluorine atom at the 6-position of the benzoxazinone structure, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrFNO2 |

| Molecular Weight | 260.06 g/mol |

| CAS Number | 1267046-92-3 |

| Chemical Structure | Structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one against various bacterial and fungal strains. The compound has shown effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤16 |

| Escherichia coli | ≤32 |

| Candida albicans | ≤16 |

| Listeria monocytogenes | ≤16 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one on human cancer cell lines. The results showed significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cellular processes or by disrupting membrane integrity in microbial cells.

Q & A

Q. What are the recommended synthetic routes for 8-bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one, and how can purity be optimized?

A common approach involves cyclization of halogenated precursors under acidic conditions. For example, refluxing substituted benzoxazinone intermediates with glacial acetic acid, followed by recrystallization in ethanol, achieves yields >70% and purity >95% (as validated by TLC using cyclohexane:ethyl acetate (2:1)) . Optimize purity via column chromatography (silica gel, gradient elution) and confirm homogeneity using HPLC with UV detection at 254 nm.

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

- FT-IR : Look for characteristic peaks (C=O stretch at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- 1H NMR : Identify methyl protons (δ ~2.5 ppm for CH3), aromatic protons (δ 7.3–8.1 ppm for substituted benzene), and fluorine coupling patterns .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (as demonstrated for analogous chlorinated benzoxazinones) .

Q. What solvents and conditions are suitable for handling this compound?

The compound is stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic media. Store under inert gas (N2/Ar) at –20°C to prevent degradation. Solubility: >10 mg/mL in DMSO; <1 mg/mL in H2O .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-6 fluorine as a leaving group). Compare activation energies for SNAr reactions at C-8 (bromo) vs. C-6 (fluoro) positions using the InChI-derived 3D structure . Validate predictions with kinetic studies (e.g., monitoring reaction rates via LC-MS).

Q. What strategies resolve contradictions in reported biological activity data for benzoxazinone derivatives?

- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-flumazenil for GABA-A receptor studies) to distinguish specific vs. non-specific interactions .

- Metabolic stability assays : Incubate with liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid degradation .

Q. How does the fluorine substituent influence the compound’s electronic properties and pharmacological profile?

- Electron-withdrawing effect : Fluorine at C-6 increases electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Bioavailability : Fluorine improves membrane permeability (logP reduction by ~0.5 units) and metabolic stability by blocking CYP450 oxidation sites .

- SAR studies : Compare IC50 values against analogs lacking fluorine to quantify its contribution to target binding .

Q. What analytical methods detect decomposition products under stressed conditions?

- Forced degradation studies : Expose to heat (80°C), light (UV, 48 hr), and pH extremes (1M HCl/NaOH, 24 hr).

- LC-HRMS : Identify degradation products (e.g., debromination or ring-opening) using a C18 column and electrospray ionization .

- Kinetic modeling : Calculate Arrhenius parameters to predict shelf-life under standard storage conditions .

Methodological Notes

- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time from hours to minutes .

- Data Validation : Cross-reference spectral data with PubChem entries (CID: 16218142) and crystallographic databases (e.g., CCDC) .

- Ethical Compliance : Adhere to ICH guidelines for stability testing and OECD protocols for ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.